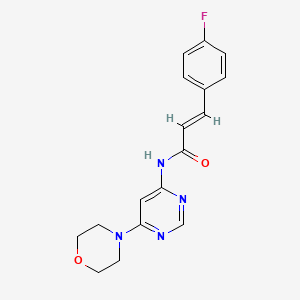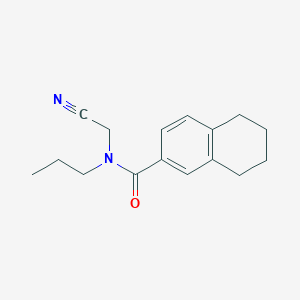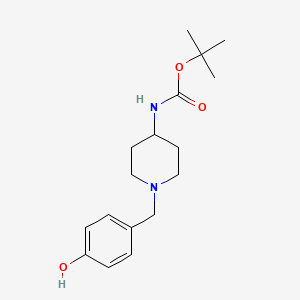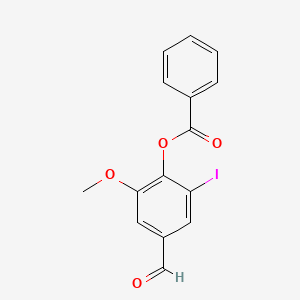
(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C17H17FN4O2 and its molecular weight is 328.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
Tyrosine kinase inhibitors represent a significant area of research for the treatment of various cancers. Compounds similar to "(E)-3-(4-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acrylamide" have been explored for their potential as irreversible inhibitors of the epidermal growth factor receptor (EGFR). For instance, a study detailed the synthesis and evaluation of quinazoline and pyridopyrimidine acrylamides as potent inhibitors of EGFR and erbB2 tyrosine kinases. These compounds exhibit high in vivo activity against A431 xenografts, making them promising candidates for clinical evaluation in cancer treatment (Smaill et al., 2000).
Protein-Drug Interactions
The interaction of acrylamide derivatives with proteins is another area of interest. For example, the binding of p-hydroxycinnamic acid derivatives to bovine serum albumin (BSA) has been investigated to understand the dynamics of drug-protein interactions. This research provides insights into the molecular interactions and potential bioavailability of these compounds (Meng et al., 2012).
Ion Channel Modulation
Acrylamides have also been explored for their effects on ion channels. A study synthesized a new class of acrylamides and evaluated their effects on the mKCNQ2 channels, identifying compounds that demonstrated significant activity in models of migraine. This suggests potential applications in the treatment of neurological disorders (Wu et al., 2004).
Molecular Probes and Imaging Agents
Further, acrylamido-quinazolines labeled with fluorine-18 have been developed for use as irreversible EGFR binding probes in positron emission tomography (PET) imaging. This research highlights the potential of such compounds in diagnostic imaging and cancer research (Vasdev et al., 2004).
Fluorescence Sensing
Additionally, acrylamide derivatives have been employed in the development of fluorescence sensors for detecting water content in organic solvents, indicating their utility in analytical chemistry and environmental monitoring (Niu et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-4-1-13(2-5-14)3-6-17(23)21-15-11-16(20-12-19-15)22-7-9-24-10-8-22/h1-6,11-12H,7-10H2,(H,19,20,21,23)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRBGYFTKVVIHZ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide](/img/structure/B2968568.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)

![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/no-structure.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)

